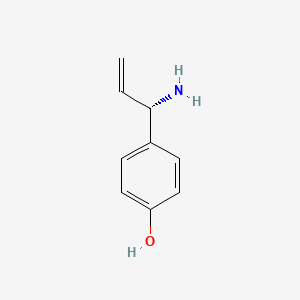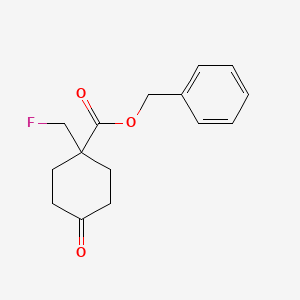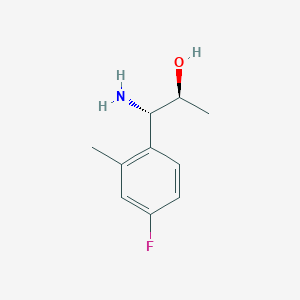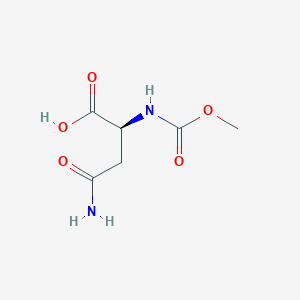
Nalpha-Methoxycarbonyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxycarbonyl)-L-asparagine is a derivative of the amino acid L-asparagine, where the carboxyl group is esterified with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (methoxycarbonyl)-L-asparagine typically involves the esterification of L-asparagine. One common method is the reaction of L-asparagine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of (methoxycarbonyl)-L-asparagine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (Methoxycarbonyl)-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxyl group under acidic or basic conditions.
Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: L-asparagine and methanol.
Amidation: N-substituted asparagine derivatives.
Substitution: Various substituted asparagine derivatives depending on the nucleophile used.
Scientific Research Applications
(Methoxycarbonyl)-L-asparagine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in protein modification and as a potential probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (methoxycarbonyl)-L-asparagine depends on its specific application. In biochemical studies, it can act as a substrate or inhibitor for enzymes that recognize asparagine or its derivatives. The ester group can be hydrolyzed by esterases, releasing L-asparagine and methanol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
L-Asparagine: The parent amino acid, which lacks the methoxycarbonyl group.
N-Acetyl-L-asparagine: Another derivative where the amino group is acetylated instead of esterified.
L-Asparagine Methyl Ester: Similar to (methoxycarbonyl)-L-asparagine but with a methyl ester group instead of a methoxycarbonyl group.
Uniqueness: (Methoxycarbonyl)-L-asparagine is unique due to the presence of the methoxycarbonyl group, which imparts different chemical properties compared to other derivatives. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1437-23-6 |
|---|---|
Molecular Formula |
C6H10N2O5 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(2S)-4-amino-2-(methoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10N2O5/c1-13-6(12)8-3(5(10)11)2-4(7)9/h3H,2H2,1H3,(H2,7,9)(H,8,12)(H,10,11)/t3-/m0/s1 |
InChI Key |
CDPRLLAEGXGMGP-VKHMYHEASA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
COC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


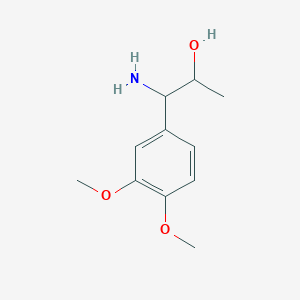
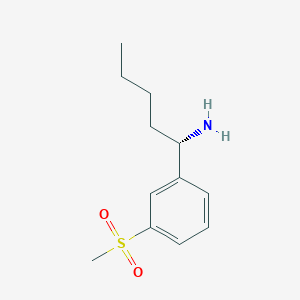
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
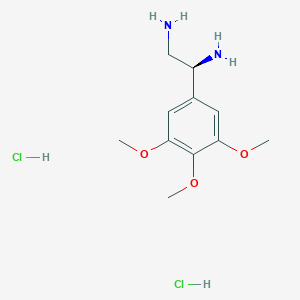
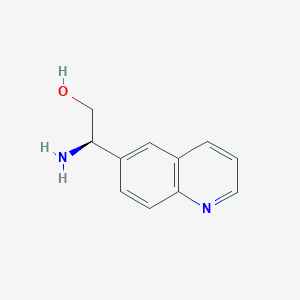
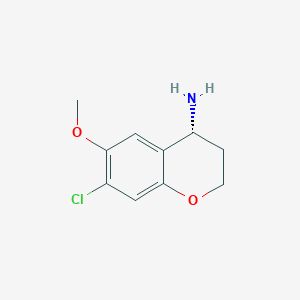

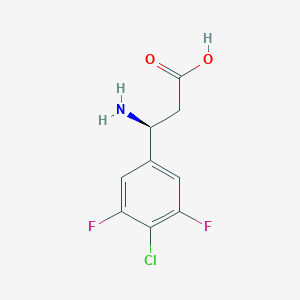
![1-(5-(Trifluoromethyl)pyridin-2-YL)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B13045351.png)
![4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045352.png)
